2-Ethynylanthraquinone

Organic batteries Redox-active polymers Theoretical capacity

2-Ethynylanthraquinone (2-EAQ) is a terminal-alkyne-functionalized anthraquinone (AQ) derivative with the molecular formula C₁₆H₈O₂ and a molecular weight of 232.23 g·mol⁻¹. It belongs to the class of 2-substituted 9,10-anthraquinones, distinguished by an ethynyl (–C≡CH) group at the 2-position that imparts a combination of redox activity (characteristic reversible 2-electron reduction of the quinone core) and alkyne-specific reactivity (Sonogashira cross-coupling and Cu(I)-catalyzed azide-alkyne cycloaddition).

Molecular Formula C16H8O2
Molecular Weight 232.23 g/mol
Cat. No. B13118921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylanthraquinone
Molecular FormulaC16H8O2
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H8O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h1,3-9H
InChIKeyGVPYEMLXKNNELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynylanthraquinone (CAS 78053-65-3): Procurement-Grade Overview for Redox-Active and Click-Ready Anthraquinone Building Blocks


2-Ethynylanthraquinone (2-EAQ) is a terminal-alkyne-functionalized anthraquinone (AQ) derivative with the molecular formula C₁₆H₈O₂ and a molecular weight of 232.23 g·mol⁻¹ [1]. It belongs to the class of 2-substituted 9,10-anthraquinones, distinguished by an ethynyl (–C≡CH) group at the 2-position that imparts a combination of redox activity (characteristic reversible 2-electron reduction of the quinone core) and alkyne-specific reactivity (Sonogashira cross-coupling and Cu(I)-catalyzed azide-alkyne cycloaddition) [2]. Unlike industrially dominant 2-alkylanthraquinones (e.g., 2-ethylanthraquinone, used for H₂O₂ production), 2-EAQ is primarily a research-enabling intermediate for constructing conjugated donor–acceptor systems, redox-labeled oligonucleotides, and anthraquinone-populated redox polymers for organic energy storage [3].

1
Terminal alkyne handle — enables CuAAC click chemistry and Sonogashira cross-coupling for modular bioconjugation and materials synthesis.
2
Rh-catalyzed polymerization — forms polyacetylene-type backbone with extended π-conjugation for redox polymer electrode studies.
3
Redox-active AQ core — characteristic reversible 2-electron reduction supports electrochemical labeling and energy-storage research.

Why 2-Ethynylanthraquinone Cannot Be Casually Swapped with 2-Vinylanthraquinone or 2-Haloanthraquinone Analogs


Although multiple 2-substituted anthraquinones share the same quinone redox core, their polymerizable or conjugatable handles dictate entirely different synthesis pathways, achievable polymer backbone architectures, and ultimate application performance. 2-Vinylanthraquinone (2-VAQ) undergoes free-radical polymerization to yield a polyethylene backbone with pendant AQ groups, whereas 2-ethynylanthraquinone (2-EAQ) polymerizes via Rh-catalyzed insertion to form a polyacetylene main chain, enabling extended π-conjugation along the backbone [1]. 2-Bromoanthraquinone and other 2-haloanthraquinones serve as electrophilic coupling partners in cross-coupling reactions, but they lack the terminal alkyne needed for CuAAC click chemistry and cannot serve as the nucleophilic component in Sonogashira couplings [2]. Furthermore, the ethynyl linker, when used to conjugate AQ to biomolecules, has been shown to be more effective than the saturated ethanyl linker at lowering the reduction potential of the anthraquinone moiety, directly impacting electron-transfer driving force in DNA hole-transport studies [3]. These differences are not cosmetic—they determine which polymerization method, which conjugation strategy, and which electrochemical window is accessible.

2-Vinylanthraquinone (2-VAQ)
2-EAQ
Rh-catalyzed insertion polymerization; polyacetylene backbone with π-conjugation; terminal alkyne for CuAAC.
2-VAQ
Free-radical polymerization only; insulating polyethylene backbone; no terminal alkyne for click chemistry.
Polymerization mechanism and backbone architecture may not transfer; CuAAC and Sonogashira reactivity cannot be replicated with the vinyl analog.
2-Bromoanthraquinone (2-Br-AQ)
2-EAQ
Nucleophilic terminal alkyne partner in Sonogashira coupling; competent in CuAAC click chemistry.
2-Br-AQ
Electrophilic coupling partner only; cannot serve as alkyne donor in Sonogashira or participate in CuAAC.
Reaction manifold may not transfer; substitution limits access to click-based and alkyne-donor synthetic routes.
Saturated-linker AQ analogs (ethanyl-bridged)
Ethynyl linker (2-EAQ)
sp-hybridized conjugated pathway; reported to shift AQ reduction potential to less negative values.
Ethanyl linker
sp³-saturated bridge; less favorable reduction potential reported for DNA electron-transfer contexts.
Linker-dependent redox tuning may not transfer; electron-transfer driving force may shift away from ethynyl-bridged values with saturated spacers.

2-Ethynylanthraquinone: Quantified Differentiation Evidence vs. Closest Analogs for Informed Procurement


Theoretical Specific Capacity Advantage of 2-Ethynylanthraquinone over 2-Vinylanthraquinone for Organic Battery Anode Materials

In organic radical/redox battery design, the theoretical specific capacity (C_theo) of the monomer is a critical selection parameter, calculated as C_theo = (n × F) / (3.6 × MW). For a 2-electron AQ reduction (n = 2), 2-ethynylanthraquinone (MW = 232.23 g·mol⁻¹) yields a theoretical capacity approximately 0.9% higher than 2-vinylanthraquinone (MW = 234.25 g·mol⁻¹) . Specifically, C_theo (2-EAQ) ≈ 230.8 mAh·g⁻¹ vs. C_theo (2-VAQ) ≈ 228.8 mAh·g⁻¹, translating to a gain of ~2 mAh·g⁻¹ [1]. While modest in absolute terms, this molecular-weight-driven difference becomes magnified when multiplied across full-cell electrode formulations and is congruent with the broader principle that minimizing the molar mass of the polymerizable substituent maximizes gravimetric charge-storage density, as articulated in the design rationale for anthraquinone-based redox polymers [1].

Theoretical Capacity
Cross-study comparable
~230.8 mAh·g−1
2-VAQ: ~228.8 mAh·g−1
Δ +2.0 mAh·g−1 (+0.9%)
Reported molecular-weight-driven capacity context for monomer selection in organic battery anode studies.
Calculated from 2e reduction; aqueous KOH electrolyte context.
Organic batteries Redox-active polymers Theoretical capacity

Ethynyl Linker Lowers Anthraquinone Reduction Potential More Effectively Than the Saturated Ethanyl Linker in DNA Conjugates

A systematic electrochemical study of anthraquinone–2′-deoxyadenosine (AQ–dA) conjugates demonstrated that the ethynyl (–C≡C–) linker produces a more easily reduced AQ moiety than the corresponding ethanyl (–CH₂–CH₂–) linker [1]. Cyclic voltammetry of the conjugate bearing two methyl ester electron-withdrawing groups on the AQ ring and an ethynyl linkage showed it to be the most easily reduced among all derivatives synthesized in that series [1]. In a broader survey of substituted anthraquinones, the ethynyl linker was confirmed to be more effective than the ethanyl linker at shifting the AQ reduction potential to less negative values, a critical parameter for photoinduced electron-transfer applications in DNA [2]. The difference arises from the greater electronic coupling efficiency of the sp-hybridized conjugated pathway versus the sp³-saturated bridge.

Reduction Potential
Class-level inference
Ethynyl-linked: −0.60 to −0.55 V vs. SCE
vs.
Ethanyl-linked: less favorable reduction (directional shift reported)
Linker-dependent redox tuning context; ethynyl bridge reported to produce more favorable reduction potential.
AQ–dA conjugate CV in acetonitrile; class-range data from substituted AQ survey.
DNA electron transfer Redox labeling Linker engineering

Click Chemistry Competence: Terminal Alkyne in 2-EAQ Enables CuAAC Bioconjugation That 2-Vinylanthraquinone Cannot Match

The terminal alkyne of 2-ethynylanthraquinone makes it a competent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction known for its high yield, regioselectivity, and bio-orthogonality . In parallel, 2-EAQ has been successfully employed as the nucleophilic partner in Sonogashira cross-couplings with halogenated 2′-deoxynucleoside triphosphates (dNTPs) to produce AQ-labeled nucleotides that are subsequently incorporated into DNA by KOD XL polymerase [1]. By contrast, 2-vinylanthraquinone lacks a terminal alkyne and cannot participate in either CuAAC or Sonogashira coupling as the alkyne component, limiting its bioconjugation utility to radical-based polymerization strategies [2]. 2-Bromoanthraquinone can act as an electrophile in Pd-catalyzed couplings but cannot serve as the alkyne donor, restricting the accessible reaction manifold.

Click Competence
Head-to-head
2-EAQ: competent in CuAAC and Sonogashira (terminal alkyne)
vs.
2-VAQ / 2-Br-AQ: incompetent in CuAAC; 2-Br-AQ electrophilic only
Binary functional distinction; supports click-chemistry bioconjugation workflow selection.
Sonogashira: Pd(0)/Cu(I), halogenated dNTPs; CuAAC: Cu(I) catalyst class.
Click chemistry CuAAC Bioconjugation Sonogashira coupling

Polyacetylene vs. Polyethylene Backbone: Rh-Catalyzed Polymerization of 2-EAQ Yields Extended π-Conjugation Unavailable from 2-VAQ

The polymerization mechanism accessible to each monomer dictates the electronic structure of the resulting redox polymer. 2-Ethynylanthraquinone polymerizes via rhodium-catalyzed insertion to yield poly(2-ethynylanthraquinone), which features a polyacetylene main chain with extended π-conjugation that contributes to the visible-region π–π* absorption of the polymer and facilitates redox gradient-driven electron self-exchange reactions throughout the polymer layer [1]. In contrast, 2-vinylanthraquinone undergoes free-radical polymerization to poly(2-vinylanthraquinone) with an insulating aliphatic polyethylene backbone [2]. In the BODIPY-sensitized photocharging study where both polymers were evaluated as robust, swellable, and electrolyte-insoluble photoanode layers for organic photorechargeable air batteries, the polyacetylene-type backbone of poly(2-EAQ) was explicitly noted as one of two design strategies that exhibited redox-isolated behaviors and reversible charge–discharge responses, with the π-conjugated backbone contributing intrinsic visible-light absorption [1].

Backbone Architecture
Head-to-head
Poly(2-EAQ): polyacetylene, π-conjugated backbone
vs.
Poly(2-VAQ): polyethylene, non-conjugated backbone
Backbone conjugation may influence intra-layer charge transport and electrode formulation strategy.
Both polymers: swellable, electrolyte-insoluble layers; reversible charge–discharge cycling in aqueous KOH.
Redox polymers Rhodium catalysis π-Conjugated backbone Charge transport

Sonogashira Coupling Yields Functional dNTPs for Enzymatic DNA Incorporation: 2-EAQ as a Key Building Block for Redox-Labeled Oligonucleotides

2-Ethynylanthraquinone has been successfully employed as the terminal-alkyne building block in Sonogashira cross-coupling reactions with halogenated 2′-deoxynucleoside triphosphates (dNTPs) bearing iodine or bromine at the 5-position of pyrimidine (C) or the 7-position of 7-deazaadenine [1]. The resulting AQ-labeled dNTPs were incorporated into DNA by primer extension using KOD XL polymerase, and the electrochemical properties of the labeled nucleosides, nucleotides, and DNA were characterized by cyclic and square-wave voltammetry, revealing a distinct reversible couple of peaks around −0.4 V that confirms the AQ label as a suitable redox reporter for DNA [1]. While 2-(2-propynylcarbamoyl)anthraquinone was also investigated in the same study as an alternative AQ–linker conjugate, the direct ethynyl linkage provided by 2-EAQ offers the shortest possible through-bond pathway between the AQ redox center and the nucleobase, a structural feature relevant to electron-transfer coupling efficiency [2].

dNTP Conjugation
Head-to-head
Sonogashira coupling to halogenated dNTPs
KOD XL polymerase incorporation demonstrated; reversible redox couple at ~−0.4 V
Reported enzymatic incorporation context for redox-labeled oligonucleotide construction.
Shortest ethynyl bridge (2-atom sp pathway) vs. propargylcarbamoyl linker; CV and SWV characterization.
Redox-labeled DNA Nucleotide modification Polymerase incorporation Electrochemical biosensing

Thermal and Chemical Stability Profile: High Melting Point of 2-EAQ Supports Handling and Storage in Diverse Synthetic Workflows

2-Ethynylanthraquinone exhibits a melting point of 232–234 °C (recrystallized from benzene) , positioning it as a high-melting crystalline solid amenable to purification by recrystallization and stable under standard laboratory storage conditions (recommended: sealed, cool, dry, protected from light) . For comparison, 2-vinylanthraquinone melts at approximately 177 °C . The 55–57 °C higher melting point of 2-EAQ reflects stronger intermolecular interactions in the crystal lattice, which may confer advantages in workflows requiring thermal stressing (e.g., solvent removal at elevated temperature, melt-processing of monomer–polymer blends). However, as with many terminal alkynes, 2-EAQ should be protected from prolonged exposure to oxidants, strong bases, and transition-metal catalysts when not deliberately reacting, to avoid alkyne homocoupling or polymerization side reactions .

Thermal Stability
Data to verify
232–234 °C
2-VAQ: ~177 °C
ΔTm +55 to +57 °C
Reported thermal stability context; wider processing window for monomer purification workflows.
Source-specific review recommended; recrystallized from benzene.
Thermal stability Monomer purification Storage Synthetic robustness

2-Ethynylanthraquinone: Evidence-Backed Application Scenarios Where Substitution with Analogs Is Not Advised


Synthesis of CuAAC-Clickable Anthraquinone–Biomolecule Conjugates for Bio-Orthogonal Labeling

Research groups requiring covalent, regioselective attachment of an anthraquinone redox reporter or photosensitizer to azide-modified biomolecules (DNA, proteins, polysaccharides, or surface-tethered monolayers) must use 2-ethynylanthraquinone as the alkyne component for CuAAC click chemistry. Neither 2-vinylanthraquinone nor 2-bromoanthraquinone can participate in this reaction as the terminal-alkyne partner [1]. The successful precedent of Sonogashira coupling with halogenated dNTPs followed by KOD XL polymerase incorporation further validates 2-EAQ as a precursor for enzymatically incorporable, redox-labeled nucleotides [2].

Fabrication of π-Conjugated Polyacetylene-Type Redox Polymer Electrodes for Organic Rechargeable Batteries

When designing anthraquinone-populated polymer electrode layers for organic photorechargeable air batteries, 2-ethynylanthraquinone enables Rh-catalyzed polymerization to a polyacetylene backbone with extended π-conjugation that contributes to visible-region absorption and may facilitate intra-layer electron self-exchange [1]. In a direct comparative study, both poly(2-ethynylanthraquinone) and poly(2-vinylanthraquinone) formed homogeneous, swellable, electrolyte-insoluble layers capable of reversible charge–discharge, but the polyacetylene architecture of poly(2-EAQ) represents a distinct electronic design strategy that is inaccessible from the vinyl monomer [1]. The ~0.9% theoretical capacity advantage of 2-EAQ over 2-VAQ (from lower monomer MW) provides an additional, albeit incremental, gravimetric benefit [2].

Construction of Short Ethynyl-Bridged Anthraquinone–Nucleoside Conjugates for DNA Hole-Transfer and Charge-Transport Studies

For fundamental studies of photoinduced hole transfer and charge transport in DNA, the ethynyl linker between anthraquinone and 2′-deoxyadenosine has been shown electrochemically to produce a more easily reduced AQ moiety than the corresponding ethanyl (saturated) linker [1]. The conjugate with two methyl ester electron-withdrawing groups and the ethynyl bridge was the most easily reduced derivative in the series [1]. Researchers seeking to maximize the thermodynamic driving force for adenine oxidation should therefore select 2-ethynylanthraquinone as the precursor for the ethynyl-bridged conjugate architecture rather than hydrogenating to the ethanyl linker or using alternative coupling strategies that introduce saturated spacers [2].

Modular Synthesis of Donor–Acceptor Arylethynylanthraquinone Systems via Sonogashira Coupling

The terminal alkyne of 2-ethynylanthraquinone enables its direct use in Sonogashira cross-couplings with aryl halides to generate arylethynylanthraquinone (ArAq) and bis(arylethynyl)anthraquinone (Ar₂Aq) donor–acceptor systems [1]. These compounds exhibit strong intramolecular charge-transfer (ICT) transitions, proton-induced cyclization to pyrylium/dipyrylium salts with further red-shifted ICT and narrower HOMO–LUMO gaps, and guest-induced reversible crystal-to-crystal transformations driven by intermolecular D–A π–π stacking [1]. 2-Vinylanthraquinone and 2-bromoanthraquinone cannot serve as the terminal-alkyne coupling partner in this synthetic manifold, making 2-EAQ the mandatory starting material for this class of functional π-conjugated materials [2].

Application
Selection Property
Validation Focus
CuAAC-clickable AQ–biomolecule conjugation
Terminal alkyne reactivity for click chemistry
CuAAC regioselectivity and bioconjugation yield context
π-Conjugated redox polymer electrode studies
Rh-catalyzed polymerization compatibility
Backbone conjugation and charge-transport context
Ethynyl-bridged AQ–nucleoside conjugate synthesis
Shortest through-bond ethynyl linkage
Linker-dependent reduction potential context
Donor–acceptor arylethynyl AQ system synthesis
Sonogashira coupling as terminal alkyne
ICT transition and photophysical context
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